5-(thiophen-2-yl)-2H-tetrazole chemical structure and properties
5-(thiophen-2-yl)-2H-tetrazole chemical structure and properties
An In-Depth Technical Guide to 5-(thiophen-2-yl)-2H-tetrazole for Advanced Research
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(thiophen-2-yl)-2H-tetrazole emerges as a compound of significant interest, embodying this principle by uniting two highly valued heterocyclic systems: thiophene and tetrazole. The thiophene ring is a versatile bio-active component present in numerous FDA-approved drugs, while the tetrazole moiety serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of its structure, synthesis, and properties, tailored for researchers and drug development professionals seeking to leverage its potential.
Molecular Architecture: Structure, Tautomerism, and Physicochemical Identity
The foundational step in understanding any chemical entity is a thorough characterization of its structure and properties. 5-(thiophen-2-yl)-2H-tetrazole (CAS: 59541-58-1) is a planar, aromatic system where the C5 atom of the tetrazole ring is directly linked to the C2 atom of the thiophene ring.[3]
A crucial aspect of 5-substituted tetrazoles is the existence of prototropic tautomers. The acidic proton can reside on different nitrogen atoms of the tetrazole ring, leading to an equilibrium between the 1H and 2H forms.[2][4] This tautomerism is not merely a structural curiosity; it significantly influences the molecule's hydrogen bonding capabilities, pKa, and ultimately, its interaction with biological targets.
Caption: Prototropic tautomerism of 5-(thiophen-2-yl)tetrazole.
The molecule's physicochemical properties, summarized below, provide critical insights for its application in drug discovery. The calculated LogP suggests moderate lipophilicity, while the presence of both hydrogen bond donors and acceptors governs its solubility and potential for receptor binding.
| Property | Value | Source |
| IUPAC Name | 5-(thiophen-2-yl)-2H-tetrazole | PubChem[3] |
| CAS Number | 59541-58-1 | PubChem[3] |
| Molecular Formula | C₅H₄N₄S | PubChem[3] |
| Molecular Weight | 152.18 g/mol | PubChem[3] |
| XLogP3-AA | 0.9 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis Pathway: A Validated Protocol
The most robust and widely adopted method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction.[5] This approach involves reacting a nitrile with an azide source, offering high yields and atom economy. For the synthesis of 5-(thiophen-2-yl)-2H-tetrazole, the logical precursors are 2-thiophenecarbonitrile and sodium azide.
Causality in Experimental Design: The choice of a Lewis acid catalyst, such as a zinc salt (e.g., Zn(OAc)₂), is deliberate.[6] The zinc ion coordinates to the nitrogen of the nitrile, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition. Dimethylformamide (DMF) is often selected as the solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its ability to dissolve the ionic sodium azide.
Caption: General workflow for the synthesis of 5-(thiophen-2-yl)-2H-tetrazole.
Step-by-Step Synthesis Protocol
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-thiophenecarbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc acetate (1.0 eq).
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Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Place the reaction mixture under a nitrogen atmosphere and heat to 120 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
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Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Carefully acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of ~2. A precipitate will form.
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Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(thiophen-2-yl)-2H-tetrazole as a solid. Dry the final product under vacuum.
Structural Validation: A Self-Validating Analytical Workflow
Confirming the identity and purity of the synthesized compound is paramount for the integrity of subsequent research.[7] A multi-technique approach provides a self-validating system where each analysis corroborates the others, leading to an unambiguous structural assignment.
| Technique | Expected Observations for 5-(thiophen-2-yl)-2H-tetrazole | Purpose |
| ¹H NMR | Signals in the aromatic region (7-8 ppm) for the three thiophene protons with characteristic coupling patterns. A broad singlet for the acidic N-H proton (may be solvent-dependent).[7] | Confirms the proton framework and connectivity of the thiophene ring. |
| IR Spectroscopy | Characteristic C=N stretching vibrations for the tetrazole ring (~1600 cm⁻¹). C-S stretching for the thiophene ring (600-700 cm⁻¹).[7] | Provides a "fingerprint" confirming the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 152.18, consistent with the molecular formula C₅H₄N₄S.[7] | Confirms the molecular weight and elemental composition. |
| MS/MS | Positive Mode: Fragmentation shows a loss of 43 Da (HN₃).[4] Negative Mode: Fragmentation shows a loss of 28 Da (N₂).[4] | Provides definitive evidence for the presence of the tetrazole ring structure. |
This combination of spectroscopic data ensures that the material under investigation is indeed 5-(thiophen-2-yl)-2H-tetrazole and meets the high purity standards required for biological assays and further chemical modification.
Role in Drug Discovery: The Power of Bioisosterism
The true value of 5-(thiophen-2-yl)-2H-tetrazole in drug development lies in the synergistic combination of its constituent rings. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[2]
Why is this important? While carboxylic acids are common in bioactive molecules, they are often readily metabolized and can have poor oral bioavailability due to their high acidity (low pKa). By replacing a -COOH group with a tetrazole, medicinal chemists can often retain the necessary acidic proton for receptor interaction while significantly improving the molecule's drug-like properties. The tetrazole has a pKa closer to physiological pH, is more metabolically robust, and can exhibit improved membrane permeability.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
This bioisosteric relationship, coupled with the diverse pharmacological activities associated with the thiophene nucleus (e.g., anti-inflammatory, antimicrobial, anticancer), makes 5-(thiophen-2-yl)-2H-tetrazole and its derivatives highly attractive scaffolds.[1] They are explored for a wide range of therapeutic targets, where the thiophene ring can engage in key hydrophobic or π-stacking interactions within a receptor binding site, while the tetrazole provides the critical hydrogen bonding interaction.[1][2]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on available data, 5-(thiophen-2-yl)-2H-tetrazole should be handled with care.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Recommended PPE: Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
5-(thiophen-2-yl)-2H-tetrazole is more than a simple heterocyclic compound; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is well-established, and its structure can be rigorously validated through standard analytical techniques. The true power of this molecule lies in its embodiment of the bioisosteric principle, allowing for the optimization of lead compounds by enhancing their pharmacokinetic profiles. For researchers in drug development, 5-(thiophen-2-yl)-2H-tetrazole represents a valuable starting point for creating novel therapeutics with a wide range of potential applications.
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PubChem. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole. Available from: [Link]
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ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]
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Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available from: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-/6b6833d7123992b9b78e88e39097951e44f36a5c]([Link]
- Wang, R. et al. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
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Sridevi, C., & Balaji, K. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Naeimi, H., & Didar, A. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Organic Chemistry International. Available from: [Link]
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Cardoso, A. L., et al. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules. Available from: [Link]
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